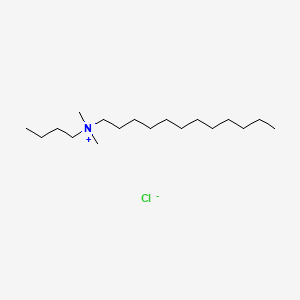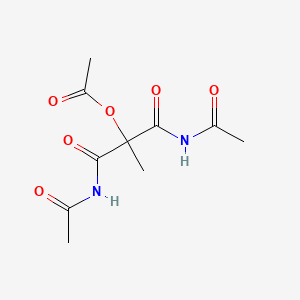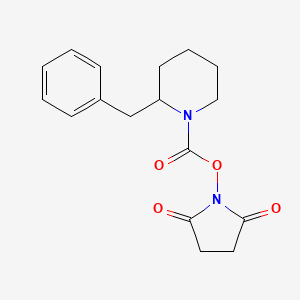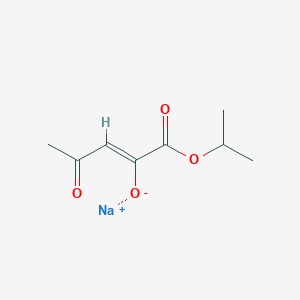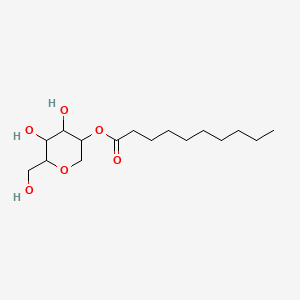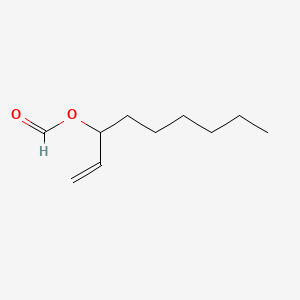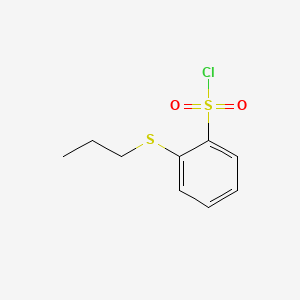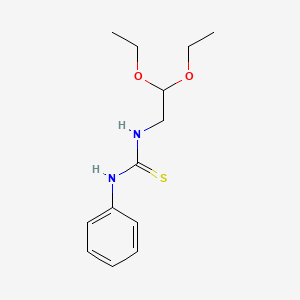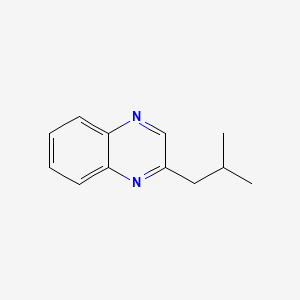
2-(Isobutyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isobutyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their fused ring structure, consisting of a benzene ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isobutyl)quinoxaline typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. One common method includes the use of ammonium bifluoride as a catalyst in an aqueous ethanol solvent system, which can yield the desired quinoxaline derivatives efficiently . Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of quinoxalines, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as solvent-free reactions, the use of recyclable catalysts, and one-pot synthesis are favored for their efficiency and sustainability .
化学反応の分析
Types of Reactions
2-(Isobutyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce quinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitutions can take place at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Halogenated quinoxalines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of organic electronic materials and dyes.
作用機序
The mechanism of action of 2-(Isobutyl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival . This inhibition can lead to the suppression of cancer cell growth and proliferation.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2-Methylquinoxaline: Similar structure with a methyl group instead of an isobutyl group.
2-Phenylquinoxaline: Contains a phenyl group, offering different electronic properties.
Uniqueness
2-(Isobutyl)quinoxaline is unique due to its isobutyl group, which can influence its solubility, reactivity, and biological activity compared to other quinoxaline derivatives. This structural variation can lead to distinct pharmacological and material properties, making it a valuable compound for further research and application .
特性
CAS番号 |
85061-28-5 |
|---|---|
分子式 |
C12H14N2 |
分子量 |
186.25 g/mol |
IUPAC名 |
2-(2-methylpropyl)quinoxaline |
InChI |
InChI=1S/C12H14N2/c1-9(2)7-10-8-13-11-5-3-4-6-12(11)14-10/h3-6,8-9H,7H2,1-2H3 |
InChIキー |
AZIKLVKMNRNGPH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NC2=CC=CC=C2N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


